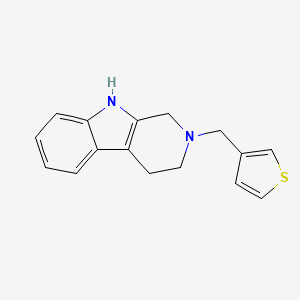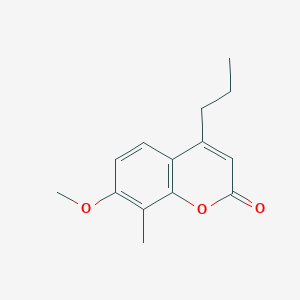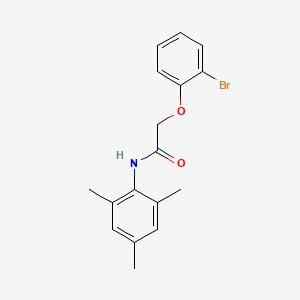
2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a natural beta-carboline alkaloid found in several plant species, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been used for centuries in traditional medicine for its psychoactive and medicinal properties. In recent years, harmine has gained attention in scientific research for its potential therapeutic applications in various diseases.
Wirkmechanismus
Harmine exerts its pharmacological effects by inhibiting the enzyme monoamine oxidase A (MAO-A) and by acting as a selective inhibitor of the protein kinase DYRK1A. Inhibition of MAO-A leads to an increase in the levels of neurotransmitters, such as serotonin and dopamine, in the brain, which can have antidepressant and anxiolytic effects. Inhibition of DYRK1A has been shown to improve cognitive function and memory.
Biochemical and Physiological Effects
Harmine has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. Harmine has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic option for type 2 diabetes. In addition, 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have immunomodulatory effects, making it a potential therapeutic option for autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Harmine has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. Harmine has also been shown to have low toxicity and good bioavailability. However, 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has some limitations for lab experiments, including its poor solubility in water and its instability in acidic conditions.
Zukünftige Richtungen
There are several future directions for 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline research, including the development of 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline derivatives with improved pharmacological properties. The use of 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline in combination with other drugs for the treatment of various diseases is also an area of interest. Further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline and to identify new therapeutic targets for 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline.
Synthesemethoden
Harmine can be synthesized through various methods, including extraction from plants, chemical synthesis, and microbial synthesis. The most common method of 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline synthesis is through the extraction of 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline from the seeds of Peganum harmala. Harmine can also be synthesized chemically from tryptamine and 2-bromoacetaldehyde diethyl acetal. Microbial synthesis of 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has also been reported using engineered Escherichia coli strains.
Wissenschaftliche Forschungsanwendungen
Harmine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and psychiatric disorders. Harmine has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Harmine has also been studied for its neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have antidepressant and anxiolytic effects, making it a potential therapeutic option for psychiatric disorders.
Eigenschaften
IUPAC Name |
2-(thiophen-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-2-4-15-13(3-1)14-5-7-18(10-16(14)17-15)9-12-6-8-19-11-12/h1-4,6,8,11,17H,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKZJNFDBMJIDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5275747 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(4-ethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5629562.png)
![4-[3-(benzyloxy)propyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5629571.png)
![methyl 3-{[ethyl(2-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5629577.png)
![N-[4-(1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B5629589.png)
![N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5629594.png)
![2-benzyl-3-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5629599.png)
![2-methyl-1-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}quinolin-4(1H)-one](/img/structure/B5629611.png)
![2-methyl-1-[2-(tetrahydrofuran-3-yl)ethyl]quinolin-4(1H)-one](/img/structure/B5629621.png)
![1-methyl-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5629644.png)
![1-{3-[(5-ethylpyrimidin-2-yl)amino]propyl}piperidin-3-ol](/img/structure/B5629648.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B5629652.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-morpholinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5629657.png)
